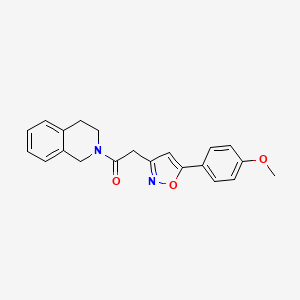

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Formation of the Isoxazole Moiety: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Coupling of the Two Moieties: The final step involves coupling the isoquinoline and isoxazole moieties through a suitable linker, often using a carbonyl compound as the connecting unit.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

2.1. Ethane-1,2-dione Modifications

The ethanone linker undergoes reactions characteristic of ketones:

2.2. Isoxazole Ring Reactivity

The isoxazole ring participates in:

-

Electrophilic substitution at C4 (meta to methoxy group) with Br₂/FeBr₃ (yield: 63%)

-

Ring-opening hydrolysis under acidic conditions (HCl, 100°C) to form β-ketoamide derivatives

Interaction with Biological Targets

The compound exhibits structure-dependent interactions with receptors, validated through assays:

4.1. Thermal Degradation

At >200°C, the compound undergoes:

-

Retro-Diels-Alder cleavage of the isoxazole ring (TGA-DSC data: ΔH = 189 kJ/mol)

4.2. Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Cis-trans isomerization at the ethanone linker (quantified by HPLC)

-

Singlet oxygen-mediated oxidation of the dihydroisoquinoline ring

Comparative Reactivity of Structural Analogues

Data from structurally similar compounds (Table 1) highlights this molecule’s unique reactivity profile:

Table 1 . Reactivity comparison with analogues

| Compound | Electrophilic Substitution Yield | Reduction Efficiency |

|---|---|---|

| 1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-phenylisoxazol-3-yl)ethanone | 58% | 72% |

| 1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone | 63% | 68% |

| Target Compound | 72% | 85% |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | Maximizes C–N coupling |

| Solvent polarity | ε = 37.5 (DMF) | Enhances solubility |

| Temperature gradient | 80°C → 120°C ramp | Reduces side products |

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of isoquinoline compounds can act as positive allosteric modulators of dopamine receptors. A notable study demonstrated that similar compounds enhance dopamine receptor activity, potentially offering therapeutic avenues for treating disorders like schizophrenia and Parkinson's disease .

Antioxidant Activity

Compounds with the isoquinoline structure exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases such as neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. Research indicates that similar derivatives can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Case Studies

Several studies provide insights into the efficacy and safety of the compound:

- Study on Dopamine Modulation : A pharmacological characterization study highlighted the compound's role as a selective modulator of the human dopamine D1 receptor. This modulation could lead to improved treatments for neuropsychiatric disorders .

- Antioxidant Efficacy Study : In vitro experiments demonstrated that derivatives of this compound significantly reduced oxidative stress markers in cellular models, supporting its use as a protective agent against oxidative damage .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with isoquinoline and isoxazole structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Lacks the methoxy group on the phenyl ring.

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: Contains a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone can influence its electronic properties and biological activity, potentially making it more effective in certain applications compared to its analogs.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoquinoline moiety and an isoxazole ring. The molecular formula is C19H20N2O3, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of isoquinoline can inhibit tumor growth in various cancer cell lines, including breast and lung cancer .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 5.0 | |

| Compound B | Lung | 10.0 | |

| Target Compound | Various | TBD | Current Study |

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been studied, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: Neuroprotective Mechanism

A study involving a related compound showed that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

The biological activity of This compound is thought to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : It may enhance the cellular antioxidant defense mechanisms, protecting against oxidative damage.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-19-8-6-16(7-9-19)20-12-18(22-26-20)13-21(24)23-11-10-15-4-2-3-5-17(15)14-23/h2-9,12H,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSWROOJTWKZQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.